molecular formula C15H17F3N2O4S2 B13416662 S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-23-4

S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B13416662
CAS No.: 41287-23-4
M. Wt: 410.4 g/mol
InChI Key: WHHJVZWAZFDIMO-UHFFFAOYSA-N
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Description

S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline ring substituted with a trifluoromethyl group, linked to a propyl chain that is further connected to an aminoethyl thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinoline Derivative: The quinoline ring is synthesized and functionalized with a trifluoromethyl group at the 4-position.

    Linking the Propyl Chain: The quinoline derivative is then reacted with a propyl halide to introduce the propyl chain.

    Amination: The propyl chain is further functionalized with an amino group through nucleophilic substitution.

    Thiosulfation: Finally, the aminoethyl group is reacted with thiosulfuric acid to form the hydrogen thiosulfate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The quinoline ring and other functional groups can be reduced under appropriate conditions.

    Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline and thiosulfate compounds.

Scientific Research Applications

S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The thiosulfate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The quinoline ring may also participate in binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
  • S-2-((3-(4-Chloro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
  • S-2-((3-(4-Fluoro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Uniqueness

The presence of the trifluoromethyl group in S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate distinguishes it from similar compounds. This group imparts increased stability, lipophilicity, and unique reactivity, making it valuable in various applications.

Properties

CAS No.

41287-23-4

Molecular Formula

C15H17F3N2O4S2

Molecular Weight

410.4 g/mol

IUPAC Name

2-[3-(2-sulfosulfanylethylamino)propoxy]-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C15H17F3N2O4S2/c16-15(17,18)12-10-14(20-13-5-2-1-4-11(12)13)24-8-3-6-19-7-9-25-26(21,22)23/h1-2,4-5,10,19H,3,6-9H2,(H,21,22,23)

InChI Key

WHHJVZWAZFDIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OCCCNCCSS(=O)(=O)O)C(F)(F)F

Origin of Product

United States

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